molecular formula C12H9N3O4 B6414421 6-Amino-3-(3-nitrophenyl)picolinic acid CAS No. 1261937-77-2

6-Amino-3-(3-nitrophenyl)picolinic acid

Cat. No.: B6414421
CAS No.: 1261937-77-2
M. Wt: 259.22 g/mol
InChI Key: AXIAKGCFRWNIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(3-nitrophenyl)picolinic acid is a picolinic acid derivative with a nitro-substituted phenyl group at the third position of the pyridine ring and an amino group at the sixth position. Its molecular formula is C₁₂H₉N₃O₄, and it combines the carboxylic acid functionality of picolinic acid with the electron-withdrawing nitro group on the aromatic ring. The nitro group likely enhances its reactivity and binding affinity in biological systems, making it a candidate for applications in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

6-amino-3-(3-nitrophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c13-10-5-4-9(11(14-10)12(16)17)7-2-1-3-8(6-7)15(18)19/h1-6H,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIAKGCFRWNIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-nitrophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the nitration of 6-amino picolinic acid, followed by the introduction of the nitrophenyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of 6-Amino-3-(3-nitrophenyl)picolinic acid may involve large-scale nitration and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-nitrophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of various substituted picolinic acids depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-(3-nitrophenyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-nitrophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent. Additionally, its ability to chelate metal ions can influence various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The biological and chemical profiles of picolinic acid derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparison of 6-Amino-3-(3-nitrophenyl)picolinic acid with structurally similar compounds:

Compound Name Substituent(s) Key Properties/Activities Unique Features
6-Amino-3-(3-nitrophenyl)picolinic acid 3-Nitrophenyl Hypothesized enhanced binding affinity Nitro group increases electron deficiency, potentially improving interactions with electron-rich targets .
6-Amino-3-(4-fluorophenyl)picolinic acid 4-Fluorophenyl Moderate herbicidal activity Fluorine’s electronegativity improves metabolic stability .
6-(3-Trifluoromethylphenoxy)picolinic acid 3-Trifluoromethylphenoxy High lipophilicity, herbicidal efficacy Phenoxy linkage and CF₃ group enhance membrane permeability .
6-Amino-3-(4-tert-butylphenyl)picolinic acid 4-tert-Butylphenyl Improved solubility in organic solvents Bulky tert-butyl group sterically hinders enzymatic degradation .
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid 3,5-Bis(trifluoromethyl) Dual CF₃ groups amplify bioactivity Synergistic effects of two CF₃ groups enhance potency .

Key Differences

Electronic Effects: The nitro group in 6-Amino-3-(3-nitrophenyl)picolinic acid is strongly electron-withdrawing, which may increase the compound’s acidity (lower pKa of the carboxylic acid) compared to analogs with electron-donating groups like methoxy or tert-butyl . In contrast, trifluoromethyl (CF₃) substituents (e.g., in 6-(3-Trifluoromethylphenoxy)picolinic acid) balance lipophilicity and metabolic stability, making them preferred in agrochemicals .

Biological Activity: Fluorine-containing analogs (e.g., 6-Amino-3-(4-fluorophenyl)picolinic acid) exhibit moderate herbicidal activity due to fluorine’s ability to block cytochrome P450 enzymes . Nitro-substituted compounds are less explored but may act as prodrugs, with the nitro group undergoing enzymatic reduction to reactive intermediates (e.g., nitroreductase-activated therapeutics) .

Synthetic Accessibility: The nitro group in 6-Amino-3-(3-nitrophenyl)picolinic acid can be introduced via nitration of precursor aryl rings, followed by reduction to an amino group if required—a common strategy in heterocyclic chemistry . CF₃-substituted analogs often require specialized reagents (e.g., trifluoromethylating agents), increasing synthesis complexity .

Research Findings

  • Lipophilicity : Nitro-substituted compounds generally exhibit lower logP values compared to CF₃ derivatives, limiting their membrane permeability but improving water solubility .
  • Stability : The nitro group may render the compound susceptible to photodegradation, whereas CF₃ and tert-butyl groups enhance stability under environmental conditions .
  • Target Interactions : Molecular docking studies on similar compounds suggest that nitro groups form strong hydrogen bonds with catalytic residues in enzymes like dihydrofolate reductase, a target in antimicrobial therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.